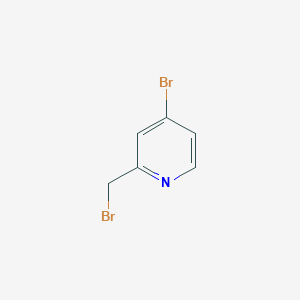

4-Bromo-2-(bromomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHJWVUGJNQQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a class of heterocyclic compounds that have long been recognized as valuable starting materials in a wide array of organic synthesis endeavors. eurekalert.org The presence of one or more halogen atoms on the pyridine (B92270) ring significantly influences the molecule's electronic properties and reactivity, making these compounds key intermediates for the construction of more complex heterocyclic and macrocyclic systems. eurekalert.org The synthetic challenges associated with directly substituting the pyridine ring have elevated the importance of perhalopyridines and other halogenated derivatives. eurekalert.org

Within this broad class, 4-Bromo-2-(bromomethyl)pyridine distinguishes itself through its dual reactivity. It possesses a bromine atom directly attached to the pyridine ring at the 4-position and a bromomethyl group at the 2-position. This arrangement provides two distinct electrophilic centers, allowing for sequential and selective reactions. The bromine on the pyridine ring is susceptible to nucleophilic aromatic substitution, a common reaction pathway for halopyridines, while the bromine in the bromomethyl group is readily displaced by nucleophiles via an SN2 reaction. This dual functionality is a cornerstone of its utility in synthetic chemistry.

Significance As a Multifunctional Synthetic Precursor in Organic Synthesis

The primary significance of 4-Bromo-2-(bromomethyl)pyridine lies in its capacity to act as a multifunctional synthetic precursor. Its two reactive bromine atoms can be addressed under different reaction conditions, enabling chemists to introduce a variety of functional groups in a controlled manner. This strategic introduction of molecular diversity is a critical aspect of modern drug discovery and materials science.

The bromomethyl group is particularly reactive towards a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the straightforward attachment of side chains and the construction of more elaborate molecular architectures. For instance, it can be used to alkylate primary and secondary amines to form the corresponding substituted aminomethylpyridines.

Simultaneously, the bromo substituent on the pyridine (B92270) ring can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These powerful carbon-carbon bond-forming reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The ability to perform these transformations at the 4-position of the pyridine ring, while retaining or having already modified the 2-(bromomethyl) group, provides a powerful tool for molecular construction.

The strategic application of these orthogonal reactivities allows for the synthesis of a diverse library of disubstituted pyridine derivatives from a single, readily accessible starting material. This efficiency is highly valued in both academic and industrial research settings.

Evolution of Research Perspectives on Pyridine Derivatives with Halogenated Substituents

Direct Synthetic Routes to this compound

Direct synthesis of this compound necessitates the regioselective introduction of two different bromine-containing functional groups onto the pyridine scaffold. This presents a significant challenge due to the electronic nature of the pyridine ring.

The pyridine ring is an electron-deficient π-system, which makes it resistant to electrophilic aromatic substitution (EAS) reactions that are common for benzene (B151609) and other electron-rich aromatics. nih.gov Halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong Lewis acids, and can lead to mixtures of regioisomers. chemrxiv.orgnih.gov To achieve regioselectivity, particularly at the 4-position, several strategies have been developed.

One common approach is the activation of the pyridine ring by N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic attack, and the substitution pattern is directed primarily to the 2- and 4-positions. scripps.edualmerja.comresearchgate.net The N-oxide can be brominated at the 4-position, and subsequent deoxygenation, often with a trivalent phosphorus compound like PCl₃, restores the pyridine ring to yield the 4-bromopyridine (B75155) derivative. almerja.com

Another powerful method for the regioselective introduction of a bromine atom is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of an aminopyridine precursor, followed by treatment with a copper(I) bromide salt to replace the diazonium group with a bromine atom. wikipedia.orgnih.govorganic-chemistry.org For instance, 4-amino-2-methylpyridine (B29970) can be converted to 4-bromo-2-methylpyridine (B16423) in high yield. chemicalbook.comgoogle.comgoogle.com

| Starting Material | Reagents | Key Strategy | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine Derivative | 1. m-CPBA or H₂O₂/AcOH 2. Brominating Agent 3. PCl₃ or (MeO)₃P | N-Oxide Activation | 4-Bromopyridine Derivative | Varies | scripps.edualmerja.com |

| 4-Aminopyridine Derivative | 1. NaNO₂, HBr 2. CuBr | Sandmeyer Reaction | 4-Bromopyridine Derivative | High | wikipedia.orgnih.gov |

| 2-Methyl-4-aminopyridine (B1174260) | 1. 48% HBr, Br₂ 2. NaNO₂ | Sandmeyer-type Reaction | 4-Bromo-2-methylpyridine | 95% | chemicalbook.comgoogle.comgoogle.com |

The bromomethyl group is typically introduced by the free-radical bromination of a methyl group. wikipedia.org The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is a widely used method for this transformation. daneshyari.comrsc.org This reaction is highly selective for the allylic or benzylic position, which in the context of pyridine derivatives, corresponds to the methyl group attached to the ring. daneshyari.com

The reactivity of methylpyridines (picolines) towards NBS bromination follows the order 4-methyl > 2-methyl > 3-methyl. daneshyari.com While bromination of 2-methylpyridine (B31789) can yield 2-(bromomethyl)pyridine, the reaction can sometimes result in low yields or mixtures of mono- and di-substituted products. daneshyari.com

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Toluene (analogue) | N-Bromosuccinimide (NBS) | AIBN or BPO, reflux | Carbon tetrachloride (CCl₄) | Benzyl (B1604629) bromide | daneshyari.comrsc.org |

| 2-Methylpyridine | N-Bromosuccinimide (NBS) | UV light or radical initiator | CCl₄ | 2-(Bromomethyl)pyridine | daneshyari.com |

| 4-Methylbenzonitrile (analogue) | N-Bromosuccinimide (NBS) | AIBN, reflux | Carbon tetrachloride (CCl₄) | 4-(Bromomethyl)benzonitrile | rsc.org |

The direct synthesis of this compound would ideally be achieved through a one-pot reaction that combines the regioselective bromination of the ring and the bromination of the methyl group. While literature describing a specific tandem reaction for this exact molecule is scarce, the principles of orthogonal reactivity could be applied. A potential, though unconfirmed, route could involve starting with 2-methylpyridine N-oxide. The N-oxide could first direct the bromination to the 4-position. Subsequent treatment with a reagent like phosphorus tribromide (PBr₃) could potentially achieve both the deoxygenation of the N-oxide and the bromination of the methyl group in a single step, although this would require careful optimization to control selectivity and avoid side reactions.

Synthesis of Related Brominated Pyridine Derivatives as Precursors or Analogs

A more common and often higher-yielding approach to this compound involves a stepwise synthesis via key intermediates.

This is arguably the most practical synthetic route. The first step is the synthesis of 4-bromo-2-methylpyridine. A highly efficient method involves the Sandmeyer reaction of 2-methyl-4-aminopyridine. chemicalbook.comgoogle.comgoogle.com In a typical procedure, 2-methyl-4-aminopyridine is treated with hydrogen bromide and bromine, followed by the addition of a sodium nitrite (B80452) solution at low temperatures. chemicalbook.comgoogle.com This process reliably yields 4-bromo-2-methylpyridine with high purity and in excellent yield (up to 95%). chemicalbook.comgoogle.com

Once 4-bromo-2-methylpyridine is obtained, the second step is the side-chain bromination of the methyl group. This is accomplished using standard free-radical bromination conditions, such as refluxing with N-bromosuccinimide (NBS) and a radical initiator in a non-polar solvent like carbon tetrachloride. daneshyari.com This two-step sequence provides a reliable and scalable pathway to the target compound, this compound.

An alternative synthetic disconnection involves first preparing a 4-(bromomethyl)pyridine (B1298872) derivative and then introducing the bromine atom at the 4-position of the ring. The synthesis of 4-(bromomethyl)pyridine hydrobromide can be achieved from 4-(hydroxymethyl)pyridine by treatment with phosphorus tribromide (PBr₃) in chloroform. chemicalbook.com

The subsequent step, the regioselective bromination of the pyridine ring at the 4-position without affecting the bromomethyl group, is challenging. Direct electrophilic bromination would likely lead to a mixture of products and potential side reactions with the bromomethyl moiety. A more controlled approach would involve the N-oxidation of the 4-(bromomethyl)pyridine. The resulting N-oxide could then undergo bromination, which is directed to the 2- and 4-positions. However, since the 4-position is already substituted, this strategy is not directly applicable for introducing a bromine at C-4. Therefore, this synthetic route is less common and more synthetically complex than the route described in section 2.2.1. A more viable, albeit longer, route would be to start with a pre-functionalized pyridine, such as 4-aminopyridine, convert it to 4-bromopyridine via the Sandmeyer reaction, and then build the bromomethyl group at the 2-position through a series of reactions.

Bromomethylation Reactions of Substituted Pyridines

The conversion of a methyl group on a pyridine ring to a bromomethyl group is most commonly achieved through a free-radical bromination reaction. This transformation is analogous to the well-known Wohl-Ziegler reaction for benzylic bromination. researchgate.netorganic-chemistry.org The key challenge in the bromomethylation of substituted pyridines, such as 4-bromo-2-methylpyridine, is to achieve high selectivity for the side-chain halogenation over potential electrophilic aromatic substitution on the pyridine ring itself. researchgate.net

The most prevalent reagent for this purpose is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•) under specific initiation conditions. organic-chemistry.orgchemistrysteps.com The reaction proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps. byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This process can be triggered by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means using UV or visible light. chemistrysteps.comresearchgate.net

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-bromo-2-methylpyridine. This step is favored at the "benzylic" position of the pyridine ring due to the resonance stabilization of the resulting pyridyl-methyl radical. libretexts.org The newly formed radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to yield the desired this compound and a new bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The reaction concludes when radicals combine with each other. byjus.com

An alternative to NBS is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can also act as an efficient bromine source for benzylic brominations. nih.govscientificupdate.com

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound requires careful control over various reaction parameters to maximize the yield of the desired monobrominated product while minimizing the formation of byproducts, such as the dibrominated species or products from ring bromination.

Catalyst Systems and Reaction Conditions

The choice of catalyst (initiator) and reaction conditions is paramount for achieving high efficiency and selectivity in the bromomethylation of 4-bromo-2-methylpyridine.

Initiators and Catalysts: Radical initiators are crucial for starting the chain reaction. Common choices include:

Azo compounds: Azobisisobutyronitrile (AIBN) is a standard initiator that decomposes upon heating to generate radicals.

Peroxides: Benzoyl peroxide is another common thermal initiator.

Photochemical initiation: The use of UV or visible light offers a clean, reagent-free method for initiating the reaction. researchgate.netrsc.org Household fluorescent lamps have been successfully used for this purpose. researchgate.net

Recent studies have also explored the use of Lewis acids as catalysts. Zirconium(IV) chloride (ZrCl₄), for instance, has been shown to catalyze benzylic bromination with DBDMH under mild conditions, proceeding through a radical pathway and offering excellent yields. nih.govscientificupdate.com This method can prevent competing electrophilic aromatic bromination. scientificupdate.com

Reaction Conditions: The control of reaction temperature is critical. While thermal initiators require elevated temperatures to decompose, photochemical reactions can often be run at or below room temperature, which can improve selectivity. The mole ratio of the brominating agent (e.g., NBS) to the substrate is also a key variable. Using a slight excess (e.g., 1.05 equivalents) of NBS is often sufficient to drive the reaction to completion while minimizing over-bromination. researchgate.net

The following table summarizes the effect of different initiators on the benzylic bromination reaction.

| Initiator/Catalyst | Brominating Agent | Substrate Example | Conditions | Yield | Reference |

| Benzoyl Peroxide | NBS | 2-N-Phthalimido-6-methylpyridine | CCl₄, reflux | Good | researchgate.net |

| AIBN | NBS | p-Tolylbenzonitrile | Acetonitrile (B52724), 70 °C | 72% | researchgate.net |

| ZrCl₄ | DBDMH | Toluene | Dichloromethane (B109758), rt | 98% | nih.gov |

| Visible Light | NBS | Various toluenes | Acetonitrile, 70 °C | Good to Excellent | researchgate.net |

| 405 nm LEDs | in situ Br₂ | Toluene derivative | Flow reactor, rt | High Throughput | rsc.org |

Solvent Effects and Green Chemistry Considerations

The choice of solvent can significantly influence the outcome of free-radical brominations and is a central focus of green chemistry initiatives.

Solvent Effects: Traditionally, non-polar chlorinated solvents like carbon tetrachloride (CCl₄) have been used for Wohl-Ziegler brominations due to their inertness and ability to dissolve both the substrate and NBS. researchgate.net However, the toxicity and environmental impact of CCl₄ have driven research into alternative solvents. researchgate.net

Studies have shown that solvents like acetonitrile can be a superior alternative, avoiding chlorinated solvents while improving yield and reproducibility. researchgate.netresearchgate.net In some cases, attempting to switch from CCl₄ to greener solvents like ethyl acetate (B1210297) or acetonitrile can lead to undesired side reactions, such as bromination on the aromatic ring, indicating that solvent choice is highly substrate-dependent. acs.org For some picoline derivatives, dichloromethane and benzene have been found to be better solvents than carbon tetrachloride. researchgate.net Unlike ionic reactions, free-radical substitutions are generally less affected by solvent polarity, allowing for a wider range of potential solvents. youtube.com

Green Chemistry Approaches: Significant efforts have been made to develop more environmentally benign methods for benzylic bromination.

Alternative Solvents: The use of acetonitrile, water, ionic liquids, or even solvent-free conditions represents a major step towards greener synthesis. researchgate.net Bromination with NBS in pure water, initiated by an incandescent light bulb, has been demonstrated for certain substrates. researchgate.net

In situ Bromine Generation: A highly efficient and green approach involves the in situ generation of bromine from the oxidation of hydrobromic acid (HBr) with an oxidant like sodium bromate (B103136) (NaBrO₃) or hydrogen peroxide (H₂O₂). researchgate.netrsc.org This method, often implemented in continuous flow reactors, minimizes the handling of hazardous elemental bromine and can be performed without organic solvents, dramatically improving the process mass intensity (PMI). rsc.orgrsc.org

Photochemical Flow Reactors: Combining in situ bromine generation with photochemical initiation in a continuous flow system offers exceptional control, safety, and throughput. This method allows for rapid reactions (residence times as low as 15 seconds) and significantly reduces waste. rsc.orgresearchgate.net

The table below highlights various solvent systems and their impact on benzylic bromination.

| Solvent System | Brominating Agent | Conditions | Outcome | Reference |

| Carbon Tetrachloride (CCl₄) | NBS | Reflux, initiator | Traditional method, high toxicity | researchgate.net |

| Acetonitrile | NBS | 70 °C, light | "Greener" alternative, good yields | researchgate.net |

| Water | NBS | Light initiator | Environmentally benign, substrate-dependent | researchgate.netresearchgate.net |

| Dichloromethane | DBDMH | ZrCl₄, rt | Effective for Lewis acid catalysis | nih.gov |

| Solvent-free | in situ Br₂ | Photochemical flow | High efficiency, excellent PMI | rsc.orgrsc.org |

Halogen-Mediated Reactivity at the Pyridine Ring (4-Position)

The presence of a bromine atom at the 4-position of the pyridine ring in this compound dictates a significant aspect of its chemical behavior. This section explores the reactivity at this specific site, focusing on nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and reductive transformations.

Nucleophilic Aromatic Substitution Pathways

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is enhanced by the presence of a halogen at the 2- or 4-positions. stackexchange.comyoutube.comquimicaorganica.org In the case of this compound, the bromine atom at the 4-position serves as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

The mechanism of SNAAr on pyridine involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com For pyridine derivatives, attack at the 2- and 4-positions is favored because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comyoutube.com This is not possible when the attack occurs at the 3-position. stackexchange.com

Common nucleophiles used in these reactions include amines, thiols, and alkoxides, often in the presence of a base. For instance, the bromine at the 4-position can be displaced by a variety of nucleophiles to introduce new functional groups onto the pyridine core.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 4-position of this compound makes it a suitable substrate for a variety of these transformations, particularly those catalyzed by palladium. wikipedia.orgorgsyn.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. nih.govnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids and their esters. nih.govmdpi.com

In the context of this compound, the Suzuki-Miyaura reaction offers a direct method to introduce a wide range of aryl, heteroaryl, alkenyl, and alkyl groups at the 4-position. nih.govrsc.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Challenges in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles can arise from the potential for the heteroatom to coordinate to the palladium catalyst, thereby inhibiting its activity. organic-chemistry.org However, the development of specialized ligands and reaction conditions has largely overcome these limitations, enabling efficient coupling of substrates like this compound. nih.govorganic-chemistry.org For example, highly stable and active catalysts based on palladium and dialkylbiphenylphosphino ligands have proven effective for the coupling of various heteroaryl compounds. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product Yield |

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 / Ligand 1 | - | Dioxane | 82% nih.gov |

| 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 / Ligand 1 | - | Dioxane | 74% nih.gov |

| 2-bromotoluene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 / Ligand 1 | - | Dioxane | 88% nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 60% mdpi.com |

Beyond the Suzuki-Miyaura reaction, the aryl bromide at the 4-position of this compound can participate in several other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a base, and proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org The reaction offers excellent trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org The Sonogashira coupling is particularly useful for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. orgsyn.orgd-nb.infoorgsyn.org This method is known for its high functional group tolerance. orgsyn.orgorgsyn.org

Stille Coupling: The Stille reaction creates a new carbon-carbon bond by coupling an organotin compound with an sp2-hybridized organic halide. nrochemistry.comorganic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium and is tolerant of a wide variety of functional groups. nrochemistry.comnih.gov A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.orgwikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Nucleophile | Electrophile | Key Catalyst(s) |

| Suzuki-Miyaura | Organoboron compound | Organic halide/triflate | Palladium nih.gov |

| Heck | Alkene | Unsaturated halide/triflate | Palladium wikipedia.org |

| Sonogashira | Terminal alkyne | Aryl/vinyl halide | Palladium, Copper(I) wikipedia.org |

| Negishi | Organozinc compound | Organic halide | Nickel or Palladium d-nb.infoorgsyn.org |

| Stille | Organotin compound | sp2-hybridized organic halide | Palladium nrochemistry.comwikipedia.org |

In molecules containing multiple halogen atoms, the regioselectivity of palladium-catalyzed cross-coupling reactions is a critical consideration. nih.gov Generally, the order of reactivity for oxidative addition to palladium(0) is I > Br > Cl. wikipedia.orgorgsyn.org This differential reactivity allows for selective functionalization of polyhalogenated substrates. nih.govd-nb.info For instance, in a molecule containing both a bromo and a chloro substituent, the Suzuki-Miyaura or Sonogashira coupling can often be performed selectively at the more reactive bromo position. wikipedia.orgnih.gov

The substrate scope for these reactions is broad. illinois.edu In Suzuki-Miyaura couplings, a wide variety of aryl, heteroaryl, alkenyl, and even alkyl boronic acids and esters can be used. nih.gov Similarly, the Heck, Sonogashira, Negishi, and Stille reactions accommodate a diverse range of coupling partners, although specific reaction conditions and catalyst systems may need to be optimized for each substrate combination. organic-chemistry.orglibretexts.orgd-nb.infonrochemistry.comlibretexts.org The functional group tolerance of these reactions is a significant advantage, allowing for their application in the synthesis of complex molecules. orgsyn.orgnih.govorgsyn.orgwikipedia.org

Reductive Transformations of the Aryl Bromide

The bromine atom at the 4-position can be removed through reductive dehalogenation. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation, using a palladium catalyst and a hydrogen source, or treatment with reducing agents like lithium aluminum hydride or sodium borohydride. This reaction converts the this compound to 2-(bromomethyl)pyridine, which can be a useful synthetic intermediate in its own right.

Reactivity of the Bromomethyl Group (2-Position)

The chemical behavior of this compound is largely dictated by its two distinct carbon-bromine bonds. The bromomethyl group (-CH₂Br) at the 2-position is a primary benzylic-type halide, which confers significant reactivity upon this site. Its reactivity is distinct from that of the bromine atom attached directly to the aromatic pyridine ring at the 4-position.

The bromomethyl group is highly susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry where a nucleophile replaces a leaving group. libretexts.org These reactions primarily proceed via two different mechanisms: S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.comyoutube.com

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.comwordpress.com This process involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. wordpress.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com S(_N)2 reactions are favored for sterically unhindered substrates, such as methyl and primary alkyl halides. masterorganicchemistry.comyoutube.comyoutube.com

The S(_N)1 mechanism is a two-step process. reddit.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com In the second step, the nucleophile rapidly attacks the carbocation. masterorganicchemistry.com The rate of an S(_N)1 reaction depends only on the concentration of the substrate and is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. youtube.comlibretexts.org

For this compound, the bromomethyl group is a primary halide, which strongly favors the S(_N)2 pathway due to minimal steric hindrance. masterorganicchemistry.comyoutube.com A backside attack by a nucleophile on the -CH₂Br group is readily achievable. wordpress.com While the resulting primary carbocation would be adjacent to the pyridine ring (a benzylic position), which typically offers resonance stabilization, the formation of this high-energy intermediate is generally less favorable than the concerted S(_N)2 transition state. Therefore, reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) are expected to proceed predominantly via an S(_N)2 mechanism.

| Factor | S(_N)1 | S(_N)2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | The bromomethyl group is a primary halide, strongly favoring the S(_N)2 mechanism. masterorganicchemistry.comyoutube.com |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) | A concerted, single-step reaction is the most likely pathway. youtube.comwordpress.com |

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) | The reaction rate will depend on both the substrate and the chosen nucleophile. libretexts.orgyoutube.com |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored | Strong nucleophiles will react readily at the bromomethyl position. libretexts.org |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF) | Polar aprotic solvents are ideal for promoting S(_N)2 reactions at this position. libretexts.org |

A classic example of the S(_N)2 reactivity of the bromomethyl group is the formation of quaternary pyridinium (B92312) salts. researchgate.net In this reaction, the nitrogen atom of a nucleophilic pyridine or a similar tertiary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) salt. srce.hrnih.gov

This quaternization is a versatile method for introducing the 4-bromo-pyridin-2-ylmethyl moiety into other molecules. rsc.org The reaction is typically carried out by mixing this compound with the desired tertiary amine in a suitable solvent. nih.gov

It is also important to consider the possibility of self-reaction or polymerization, where the nucleophilic nitrogen atom of one this compound molecule attacks the bromomethyl group of another, which can lead to lower yields of the desired product if not controlled. researchgate.net

| Reactant | Product Type | Reaction |

| This compound | Quaternary Pyridinium Salt | S(_N)2 |

| Pyridine | N-(4-Bromopyridin-2-ylmethyl)pyridinium bromide | S(_N)2 |

| Trimethylamine | 4-Bromo-2-((trimethylammonio)methyl)pyridine bromide | S(_N)2 |

The C-Br bond in the bromomethyl group can also undergo homolytic cleavage when exposed to radical initiators (like AIBN) or UV light, leading to the formation of a pyridyl-stabilized radical. youtube.com The position adjacent to the aromatic pyridine ring (a benzylic position) is particularly susceptible to radical formation because the resulting radical can be stabilized by resonance delocalization over the pyridine ring.

Radical reactions proceed through a chain mechanism involving three stages:

Initiation: Formation of initial radicals, typically by homolytic cleavage of a weak bond in an initiator molecule. youtube.com

Propagation: The initial radical abstracts an atom (in this case, bromine) from the substrate to form the product radical. This new radical then continues the chain reaction. youtube.comyoutube.com For this compound, a radical initiator could abstract the bromine atom to generate a 4-bromo-pyridin-2-ylmethyl radical.

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction. youtube.com

This reactivity can be exploited in various synthetic transformations, such as radical cyclizations or additions. doaj.orgnih.govbeilstein-journals.org For instance, the generated radical could be trapped by a suitable olefin or participate in intramolecular reactions if an appropriate functional group is present elsewhere in the molecule.

While less common than standard nucleophilic substitutions, intramolecular cyclization pathways offer routes to complex heterocyclic structures. rsc.org For this compound, a potential, albeit speculative, intramolecular reaction could involve the nucleophilic ring nitrogen attacking the bromomethyl group. However, this would lead to a highly strained three-membered ring fused to the pyridine ring, which is generally unfavorable.

A more complex pathway could involve the formation of bromonium ylide intermediates. Stable aliphatic bromonium ylides have been synthesized and shown to react with pyridines. nih.gov An intramolecular analogue might be envisioned under specific conditions, where an ylide-like intermediate is formed involving the bromomethyl group. Another possibility involves the formation of a bromonium ion, a three-membered ring intermediate, which typically occurs in the addition of bromine to an alkene. youtube.com While not directly applicable here, the concept of a bridging bromine atom is a known reactive intermediate in organic chemistry.

More plausible intramolecular cyclizations would involve prior functionalization of the molecule to introduce a tethered nucleophile that can then attack the bromomethyl group to form a new 5- or 6-membered ring. Radical cyclizations are also a significant pathway, where a radical generated at the bromomethyl position can be trapped by another part of the molecule or a pre-installed radical acceptor. doaj.orgnih.govbeilstein-journals.org

Derivatization and Complex Molecule Synthesis Utilizing 4 Bromo 2 Bromomethyl Pyridine

Construction of Nitrogen-Containing Heterocyclic Systems

The unique structure of 4-Bromo-2-(bromomethyl)pyridine facilitates its use in constructing a variety of nitrogen-containing heterocyclic systems, from fused polycyclic architectures to large macrocyclic structures and intricate multidentate ligands.

The synthesis of pyridine-fused architectures can be envisioned through intramolecular cyclization strategies. A plausible synthetic route involves an initial reaction at the more labile bromomethyl position with a suitable nucleophile. For instance, reaction with a binucleophile, such as an amino-thiol or a diol, would introduce a chain that contains a second nucleophilic site. A subsequent intramolecular reaction, potentially a C-N, C-O, or C-S bond formation, could then be induced to form a new ring fused to the pyridine (B92270) core. The 4-bromo position can be retained for later-stage functionalization or participate in a final intramolecular cross-coupling reaction to complete the fused system.

The bromomethyl group of this compound is an effective electrophile for the N-alkylation of macrocyclic amines, such as aza-crown ethers or cyclams. This reaction provides a straightforward method for appending the 4-bromopyridyl moiety as a pendant arm onto a pre-formed macrocycle. This synthetic approach has been demonstrated in the functionalization of pyridine/piperazine-based ligands, where the cyclization step to form the parent macrocycle is followed by a simple substitution reaction with a (chloromethyl)pyridine derivative nih.gov. By using this compound, a macrocycle functionalized with a pyridyl group is obtained, where the bromine atom at the 4-position remains available for subsequent modifications, such as linking two macrocycles together or attaching the entire assembly to a surface.

Table 1: Synthetic Strategies for Pyridine-Containing Macrocycles

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Feature |

|---|---|---|---|

| This compound | Aza-crown ether | Nucleophilic Substitution | Pendant 4-bromopyridyl arm on macrocycle |

This compound is a valuable synthon for constructing multidentate ligands, which are crucial in coordination chemistry and materials science. The bromo-substituent on the pyridine ring is particularly useful for building larger polypyridyl systems. For example, the synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine, a key precursor for dendritic bis-terpyridine ligands, highlights the importance of a bromo-functionalized central pyridine ring researchgate.net. This intermediate allows for further extension of the ligand architecture through cross-coupling reactions at the bromine site.

Similarly, the Kröhnke synthesis can be employed to construct 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines researchgate.net. While this example uses a bromophenyl group, the principle applies to incorporating a 4-bromopyridyl unit into the terpyridine core. The resulting bromo-functionalized terpyridines can then be used in subsequent reactions, such as Stille coupling, to create even larger and more complex ditopic bis-terpyridine ligands researchgate.net. The bromine atom serves as a strategic connection point for elaborating the molecular structure.

Assembly of Advanced Organic Scaffolds

The ability to form new carbon-carbon bonds from the 4-bromo position makes this compound an ideal starting material for assembling advanced organic scaffolds, including biaryl systems and chiral derivatives.

Transition-metal catalyzed cross-coupling reactions are powerful tools for constructing biaryl and polyaryl compounds, and the bromo-substituent at the C4 position of the pyridine ring is well-suited for this purpose nih.gov. The Suzuki-Miyaura and Sonogashira coupling reactions are among the most widely used methods.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base libretexts.orgyoutube.com. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biaryls organic-chemistry.orgorganic-chemistry.org. The reactivity of the halide in the oxidative addition step, which is often rate-determining, generally follows the order I > OTf > Br > Cl libretexts.org. The 4-bromopyridine (B75155) moiety can be efficiently coupled with various aryl and heteroaryl boronic acids to yield functionalized bipyridine systems nih.gov. Unexpectedly, biaryl formation can also occur as a major side reaction during palladium-catalyzed borylation of bromoarenes, even with a weak base, underscoring the facility of this coupling process mdpi.com.

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This method is exceptionally useful for creating arylalkynes and conjugated enynes under mild conditions wikipedia.orglibretexts.org. The 4-bromo position on the pyridine ring can be coupled with various terminal alkynes, such as phenylacetylene (B144264) or ferrocenylethyne, to introduce an alkynyl linkage into the molecule researchgate.net. This reaction has been successfully applied to synthesize 4-substituted-2,2'-bipyridines from 4-bromo-2,2'-bipyridine, demonstrating the effectiveness of coupling at the 4-position researchgate.net.

Table 2: Examples of Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Type | Aryl Halide Example | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-2,6-dimethylpyridine | Phenylboronic acid | Palladium complex | Aryl-pyridine | beilstein-journals.org |

| Suzuki-Miyaura | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | Biaryl | nih.gov |

| Suzuki-Miyaura | 3-Bromothiophene derivative | Various boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Functionalized biaryl | nih.gov |

| Sonogashira | 4-Bromo-2,2'-bipyridine | Ferrocenylethyne | Pd(PPh₃)₄ / CuI | Ferrocenylethynyl-bipyridine | researchgate.net |

The synthesis of chiral pyridine derivatives is of significant interest for applications in asymmetric catalysis and medicinal chemistry. This compound can serve as a prochiral substrate for introducing stereocenters into the molecule.

One primary strategy involves the nucleophilic substitution of the bromomethyl group with a chiral nucleophile. This approach directly attaches a chiral moiety to the pyridine ring, creating a chiral derivative in a single step. Alternatively, a stereoselective reaction can be induced at the methylene (B1212753) carbon. For example, reaction with a prochiral nucleophile in the presence of a chiral catalyst could lead to the enantioselective formation of a new C-C or C-heteroatom bond.

While direct examples using this compound are specific, the principles are well-established for related structures. For instance, enantiomerically pure 2-(1-hydroxyalkyl)pyridines have been successfully prepared by reacting 2-lithiopyridine with chiral aldehydes or esters derived from natural sources like D-mannitol and L-lactic acid rsc.org. This demonstrates that a chiral center can be effectively constructed adjacent to the pyridine nitrogen. A similar strategy could be applied by first converting the bromomethyl group of this compound to an organometallic species, followed by reaction with a chiral electrophile. Furthermore, bioinspired stereoselective cyclization methods have been developed to produce chiral tetrahydrofurans from chiral 1,4-diarylbutane-1,4-diols, showcasing how stereochemical information from a precursor can control the formation of a heterocyclic ring elsevierpure.com. These established methodologies provide a clear blueprint for the future development of stereoselective syntheses starting from this compound.

Applications in Functional Materials and Supramolecular Chemistry

The unique structural and electronic properties of the pyridine nucleus, combined with the synthetic versatility of this compound, have positioned it as a significant precursor for a variety of functional materials. Its ability to participate in a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, allows for the rational design of molecules with tailored properties.

Synthesis of Molecular Probes and Sensors (e.g., Fluorescent Chemosensors)

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties. Pyridine-based ligands are frequently incorporated into these sensors due to their inherent ability to coordinate with metal ions. The development of these sensors is a significant area of research in analytical chemistry, with applications in environmental monitoring and biological imaging. nih.govdntb.gov.ua

While specific research detailing the synthesis of a fluorescent chemosensor directly from this compound is not extensively documented in publicly available literature, its structure provides a clear blueprint for such applications. The compound serves as an ideal starting material for creating sophisticated chemosensors. For instance, the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the straightforward attachment of a fluorophore unit. Simultaneously, the bromo group on the pyridine ring can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional functionalities or to tune the electronic properties of the final molecule. researchgate.net

A hypothetical synthetic route towards a fluorescent chemosensor for metal ions could involve the reaction of this compound with a fluorescent molecule containing a nucleophilic group (e.g., a phenol (B47542) or an amine). The resulting intermediate could then undergo a palladium-catalyzed cross-coupling reaction at the 4-position to introduce a specific ion-binding moiety. The modular nature of this synthetic approach allows for the fine-tuning of the sensor's selectivity and sensitivity. The design of pyridine-based fluorescent probes for the detection of metal ions like Pb(II) often involves the creation of imine-linked structures, showcasing the versatility of pyridine derivatives in sensor design. researchgate.netdeakin.edu.au

The broader field of organic fluorescent materials for chemical sensing is rapidly expanding, with a focus on developing materials with high sensitivity and selectivity. ethz.ch The incorporation of heterocyclic moieties like pyridine is a common strategy in the design of these advanced materials.

Design of Functional Organic Materials and Molecular Devices

The utility of this compound extends beyond molecular sensors to the design and synthesis of a broader range of functional organic materials and components of molecular devices. The ability to form stable, well-defined structures through coordination chemistry and covalent synthesis makes this compound and its derivatives attractive for applications in materials science.

One area of application is in the preparation of functionalized surfaces and supports. For instance, related bromo-substituted (chloromethyl)pyridines have been synthesized for the purpose of immobilizing biomimetic metal ion chelates onto functionalized carbon surfaces. mdpi.com This approach allows for the creation of heterogeneous catalysts or selective adsorbents. The bromo group on the pyridine ring provides a handle for further functionalization after the initial tethering to the solid support.

Furthermore, the principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be applied to derivatives of this compound. mdpi.com By incorporating this building block into larger, more complex ligands, it is possible to create self-assembling systems with interesting photophysical or electronic properties. For example, the synthesis of functionalized terpyridines, which are known for their ability to form stable complexes with a variety of metals, can be achieved using brominated pyridine precursors. researchgate.net

The development of novel ligands and catalysts is another important application. Halogenated pyridines are key intermediates in the synthesis of bipyridine and terpyridine ligands, which are fundamental components in coordination chemistry and catalysis. ossila.com The reactivity of the C-Br bonds in compounds like this compound allows for their use in Stille and Sonogashira coupling reactions, enabling the construction of complex, conjugated systems with potential applications in organic electronics and photovoltaics.

Computational and Theoretical Investigations of 4 Bromo 2 Bromomethyl Pyridine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules like 4-Bromo-2-(bromomethyl)pyridine. These methods provide a detailed picture of the electronic structure and are fundamental to understanding the molecule's reactivity.

Frontier Molecular Orbitals (HOMO and LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the electronic distribution in these orbitals is heavily influenced by the substituents on the pyridine (B92270) ring. The electronegative nitrogen atom and the bromine atom at the 4-position significantly lower the energy of the molecular orbitals. In contrast, the bromomethyl group at the 2-position can participate in hyperconjugation, influencing the orbital energies and distribution.

In many substituted pyridines, the choice between the LUMO and the next-lowest unoccupied molecular orbital (LUMO+1) is critical for accurately predicting reactivity, especially in nucleophilic substitutions. wuxibiology.com For some chloropyridines, the LUMO may not be centered on the carbon atom bearing the halogen, making the LUMO+1 a more relevant descriptor for reactivity. wuxibiology.com A similar consideration would be necessary for a detailed analysis of this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is generally less reactive.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

While specific DFT calculations for this compound are not widely available in the literature, studies on similar molecules, such as derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have utilized these descriptors to compare the reactivity of different analogs. nih.gov Such studies provide a framework for how these descriptors would be applied to understand the reactivity of this compound.

| Reactivity Descriptor | Formula | Significance |

| Ionization Energy (I) | I ≈ -E_HOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released upon electron gain. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Nucleophilicity Index (N) | Varies | Measure of nucleophilic character. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of transition states and intermediates.

This compound is a suitable substrate for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in modern organic synthesis. mdpi.com The bromine atom on the pyridine ring can readily participate in such reactions. Computational modeling can elucidate the catalytic cycle of these reactions, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

DFT calculations can be used to determine the geometries and energies of the reactants, intermediates, transition states, and products involved in the catalytic cycle. This allows for a detailed understanding of the reaction's feasibility, the role of the catalyst and ligands, and the factors that control the reaction rate and yield. For example, studies on Suzuki cross-coupling reactions of other bromopyridine derivatives have been conducted to optimize reaction conditions. mdpi.com

In a molecule with multiple reactive sites like this compound, predicting the chemo- and regioselectivity of a reaction is crucial. The molecule possesses two different C-Br bonds (one on the aromatic ring and one on the methyl group) and an electrophilic nitrogen atom.

Computational methods can predict which site is more likely to react under specific conditions. For instance, in a reaction with a nucleophile, calculations can determine whether the nucleophile will attack the bromomethyl group (an SN2 reaction) or the carbon atom bearing the bromine on the pyridine ring (a nucleophilic aromatic substitution or a precursor to a cross-coupling reaction). The relative activation energies for the different possible reaction pathways can be calculated to predict the major product. The reactivity of substituents on the pyridine ring is known to be influenced by the electron-deficient nature of the ring, particularly at the 2, 4, and 6 positions. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of this compound play a significant role in its physical properties and its interactions with other molecules.

The primary conformational flexibility in this compound arises from the rotation of the bromomethyl group around the C-C bond connecting it to the pyridine ring. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. These stable conformations are determined by a balance of steric and electronic effects.

Furthermore, the molecule can participate in various intermolecular interactions, such as halogen bonding (involving the bromine atoms), hydrogen bonding (if suitable donors or acceptors are present), and π-stacking interactions involving the pyridine ring. Computational studies can model these interactions and calculate their strength, which is crucial for understanding the crystal packing of the molecule in the solid state and its binding to biological targets. For instance, computational studies have been used to investigate Br···π intermolecular interactions in other brominated heterocyclic compounds. researchgate.net

Hydrogen Bonding Studies

Computational and theoretical studies on pyridine and its derivatives have provided significant insights into their hydrogen bonding capabilities. While specific research focusing exclusively on this compound is limited, the principles derived from studies of related pyridine derivatives can be extrapolated to understand its potential interactions.

The nitrogen atom in the pyridine ring of this compound is a primary hydrogen bond acceptor. The strength and geometry of these hydrogen bonds are influenced by factors such as the proton affinity of the pyridine derivative and the nature of the substituents on the ring. nih.govrsc.org For instance, studies on proton-bound homodimers of pyridine derivatives have shown that hydrogen bond lengths are dependent on the proton affinity of the pyridines. nih.gov The shortest N···N distance observed in homodimers of ortho-unsubstituted pyridines is approximately 2.613 Å. nih.gov

Investigations into the co-adsorption of aromatic carboxylic acids with various pyridine derivatives have revealed that even minor structural adjustments, such as the position of the nitrogen atom or the length of side chains, can significantly affect the intermolecular O–H⋯N hydrogen bonds, leading to different co-adsorption structures. rsc.org This highlights the sensitivity of hydrogen bonding to the specific chemical environment of the pyridine derivative.

Furthermore, the interaction of pyridine derivatives with water molecules has been a subject of computational analysis. R-matrix calculations on pyridine and pyridine-water dimers indicate that the presence of a water molecule acting as a proton donor to the pyridine nitrogen can shift the shape resonances of pyridine to lower scattering energies. researchgate.net The binding energies of water clusters to pyridine radical cations are similar to those of protonated pyridine-water clusters, which involve NH+..OH2 bonds, suggesting the formation of stable hydrogen-bonded complexes. researchgate.net

In the context of this compound, the electron-withdrawing nature of the bromine atoms would be expected to decrease the basicity of the pyridine nitrogen, thereby influencing the strength of the hydrogen bonds it can form. The table below summarizes key findings from computational studies on hydrogen bonding in various pyridine derivatives, which can serve as a basis for predicting the behavior of this compound.

Table 1: Computational Data on Hydrogen Bonding in Pyridine Derivatives

| Interacting Species | Interaction Type | Computational Method | Key Findings | Reference |

| Proton-bound homodimers of pyridine derivatives | N···H+···N | NMR data | Shortest N···N distance of 2.613 Å for ortho-unsubstituted pyridines. | nih.gov |

| Pyridine derivatives and aromatic carboxylic acids | O–H⋯N | DFT | Minor structural changes significantly affect hydrogen bond formation. | rsc.org |

| Pyridine-water dimer | N···H-O | R-matrix calculations | Hydrogen bonding shifts shape resonances to lower scattering energies. | researchgate.net |

| Pyridine radical cation and water | N+H···OH2 | Ab initio calculations | Binding energies are similar to protonated pyridine-water clusters. | researchgate.net |

| 1,4-Dihydropyridine derivatives | N-H···O=C | NMR and quantum-chemical studies | Downfield shift of NH proton indicates intramolecular hydrogen bonding. | researchgate.net |

Halogen Bonding Interactions and Their Influence on Reactivity

The presence of two bromine atoms in this compound makes it a prime candidate for participating in halogen bonding (XB), a noncovalent interaction where a halogen atom acts as an electrophilic species. acs.org Computational studies have been instrumental in characterizing the nature and influence of these interactions in brominated pyridine derivatives.

The bromine atom on the pyridine ring, and to a lesser extent the bromine in the bromomethyl group, can form halogen bonds with electron-rich atoms such as nitrogen, oxygen, or other halogens. nih.govmdpi.com The strength of these interactions is dependent on the electrostatic potential, or "σ-hole," on the halogen atom. nih.gov DFT computations on N-(4-halogenobenzyl)-3-halogenopyridinium cations have shown that the halogen substituent on the pyridine ring consistently exhibits a more positive σ-hole potential than a halogen on a benzyl (B1604629) ring, indicating a stronger propensity for halogen bond formation. nih.gov

Detailed quantum theory of atoms in molecules (QTAIM) and interacting quantum atoms (IQA) analyses of complexes between substituted pyridines and dihalogen molecules (like Br2) have elucidated the nature of X⋯N halogen bonds. nih.gov These studies reveal that exchange-correlation energy is a substantial contributor to the total interaction energy, sometimes even dominating the electrostatic term. nih.gov It was also found that electron-donating groups on the pyridine ring increase the halogen and nitrogen contributions to the electron density at the bond critical point of the X⋯N interaction, while electron-withdrawing groups cause a decrease. nih.gov

The influence of halogen bonding on reactivity is a significant area of investigation. Computational studies on XB organocatalytic reactions have shown that halogen bonding can lower activation barriers. mdpi.com For example, in a dihalogen molecule-catalyzed reaction, the activation barrier systematically decreased down Group 17, with I2 providing the most significant catalytic effect. mdpi.com This suggests that the bromine atoms in this compound and its derivatives could act as Lewis acids, activating substrates and influencing reaction pathways. mdpi.com

In the solid state, halogen bonding plays a crucial role in determining the crystal packing of brominated compounds. mdpi.comresearchgate.net Studies on co-crystals of halogenated pyridine amides with dicarboxylic acids have shown that the structural influence of the halogen atom increases in the order Cl < Br < I, which correlates with the increasing size of the σ-hole. mdpi.com In some cases, a strong I···N(py) halogen bond can even compete with and replace a C-OOH···N(py) hydrogen bond. mdpi.com

The table below presents a summary of computational findings regarding halogen bonding in brominated pyridine derivatives and related structures.

Table 2: Computational Data on Halogen Bonding in Brominated Pyridine Derivatives and Analogs

| System | Interaction Type | Computational Method | Key Findings | Reference |

| Substituted pyridines with Br2 | Br···N | QTAIM/IQA | Exchange-correlation energy is a major contributor to the interaction energy. | nih.gov |

| 5-Bromocytosine salts | C–Br···O | DFT, Hirshfeld surface analysis | Weak to moderate halogen bonds with interaction energies of ~1.0–4.0 kcal/mol. | mdpi.com |

| N-(4-Halogenobenzyl)-3-bromopyridinium cations | C-Br···Anion | DFT | Halogen on the pyridine ring has a more positive σ-hole (Vmax ≈ 400 kJ mol⁻¹e⁻¹) and forms stronger halogen bonds. | nih.gov |

| Dihalogen-catalyzed reaction | Substrate···Br2 | M06-2X/def2-TZVP | The activation barrier is lower compared to the uncatalyzed reaction. | mdpi.com |

| Co-crystals of N-(pyridin-2-yl)nicotinamides with dicarboxylic acids | Br···O | DFT | Br···O interactions show a 5% reduction of combined van der Waals radii. | mdpi.com |

Advanced Spectroscopic and Crystallographic Studies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-Bromo-2-(bromomethyl)pyridine are critical for its initial structural verification.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂Br) group. The aromatic region would show signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns (splitting) are characteristic of their positions relative to the nitrogen atom and the two bromine-containing substituents. The methylene protons would typically appear as a singlet further downfield due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show six distinct signals: five for the carbon atoms of the pyridine ring and one for the bromomethyl carbon. The positions of these signals (chemical shifts) are indicative of the electronic environment of each carbon atom, with those bonded to electronegative atoms like bromine and nitrogen appearing at lower fields.

Table 1: Hypothetical NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected values based on spectroscopic principles and data from analogous structures.)

| Analysis | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | H-3 | ~7.6 | Doublet (d) | Pyridine Ring |

| H-5 | ~7.4 | Doublet of Doublets (dd) | Pyridine Ring | |

| H-6 | ~8.5 | Doublet (d) | Pyridine Ring | |

| -CH₂Br | ~4.5 | Singlet (s) | Bromomethyl Group | |

| ¹³C NMR | C-2 | ~150 | - | Pyridine Ring |

| C-3 | ~125 | - | Pyridine Ring | |

| C-4 | ~130 | - | Pyridine Ring | |

| C-5 | ~140 | - | Pyridine Ring | |

| C-6 | ~152 | - | Pyridine Ring | |

| -CH₂Br | ~30 | - | Bromomethyl Group |

To unambiguously assign the proton signals, especially for the closely spaced aromatic protons, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the signals of H-5 and H-6, and between H-5 and H-3, confirming their connectivity within the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for assigning quaternary carbons and linking proton signals to the carbon skeleton. For instance, the methylene protons (-CH₂Br) would show a correlation to the C-2 carbon of the pyridine ring, definitively linking the bromomethyl group to that position.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. The molecular weight of this compound is 250.92 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern characteristic of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the mass spectrum will exhibit a distinctive pattern of three peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern provides conclusive evidence for the presence of two bromine atoms in the molecule.

The fragmentation analysis, often studied with techniques like tandem mass spectrometry (MS/MS), would likely show the loss of a bromine radical (·Br) or the bromomethyl group (·CH₂Br) as initial fragmentation steps, followed by further breakdown of the pyridine ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

| [M]⁺ | 249/251 | ~50% / ~50% | Molecular ion with one bromine atom (loss of one Br) |

| [M]⁺ | 250.87 (calculated) | - | Molecular Ion (C₆H₅⁷⁹Br₂N) |

| [M+2]⁺ | 252.87 (calculated) | - | Molecular Ion (C₆H₅⁷⁹Br⁸¹BrN) |

| [M+4]⁺ | 254.87 (calculated) | - | Molecular Ion (C₆H₅⁸¹Br₂N) |

| [M-Br]⁺ | 170/172 | Variable | Loss of a bromine atom |

| [M-CH₂Br]⁺ | 157/159 | Variable | Loss of the bromomethyl group |

X-ray Crystallography for Solid-State Structural Elucidation

While NMR and MS provide data on connectivity and mass, X-ray crystallography offers the ultimate proof of structure by mapping the precise spatial arrangement of atoms in a single crystal. This technique provides a three-dimensional model of the molecule, from which exact bond lengths, bond angles, and conformational details can be determined.

A crystallographic analysis of this compound would yield precise measurements of all bond lengths and angles. For example, it would confirm the C-Br bond lengths for both the ring and the methyl group, the C-N and C-C bond lengths within the pyridine ring, and the bond angles that define the geometry of the heterocyclic system. Dihedral angles would describe the conformation of the bromomethyl group relative to the plane of the pyridine ring.

Table 3: Representative Bond Lengths and Angles from Crystallographic Data (Note: This table presents typical, generalized values for the types of bonds present in the molecule, as specific crystallographic data for this compound is not publicly available.)

| Parameter | Atoms Involved | Typical Value |

| Bond Length | C-Br (aromatic) | ~1.90 Å |

| C-Br (aliphatic) | ~1.94 Å | |

| C-N (in pyridine) | ~1.34 Å | |

| C-C (in pyridine) | ~1.39 Å | |

| Bond Angle | C-N-C (in pyridine) | ~117° |

| C-C-Br (aromatic) | ~120° | |

| C-C-CH₂Br | ~121° |

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-(bromomethyl)pyridine to minimize di-substitution byproducts?

Methodological Answer:

A two-step approach is recommended:

Bromination of 2-methylpyridine : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C to selectively brominate the methyl group .

Regioselective bromination at the 4-position : Employ HBr/H₂O₂ in acetic acid at 60°C to avoid over-bromination. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) .

Key Data : Purity >95% (HPLC), isolated yield ~65%. Di-substitution byproducts (e.g., 4,6-dibromo derivatives) are minimized to <5% using stoichiometric HBr .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify bromomethyl protons (δ ~4.8 ppm, singlet) and pyridine ring protons (δ 7.2–8.1 ppm). ¹³C signals at δ 30–35 ppm confirm CH₂Br .

- X-ray Crystallography : Resolves spatial arrangement; the bromomethyl group adopts a planar conformation with the pyridine ring (C–Br bond length: ~1.93 Å) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 249.915 (theoretical: 249.914) .

Advanced: How can competing nucleophilic substitution pathways be controlled during functionalization of this compound?

Methodological Answer:

- Solvent Effects : Use DMF for SN2 reactions (e.g., with amines) to favor bromomethyl substitution. Polar aprotic solvents stabilize transition states .

- Temperature Control : Reactions at 0–25°C suppress aryl bromide displacement. For example, benzylation of the bromomethyl group proceeds at 25°C with K₂CO₃, leaving the 4-bromo position intact .

Contradiction Note : At >60°C, competing Ullmann coupling (C–Br activation) occurs, requiring Pd catalysts. Monitor via GC-MS for undesired dimerization .

Advanced: How to resolve contradictory data in crystallographic vs. computational structural models of this compound derivatives?

Methodological Answer:

- DFT Optimization : Compare computed (B3LYP/6-31G*) and experimental bond angles. Discrepancies >5° suggest crystal packing effects (e.g., hydrogen bonding in 4-Bromo-2-[(phenylimino)methyl]pyridine ).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute ~12% to crystal stability) .

Case Study : For 4-Bromo-2-(difluoromethyl)pyridine, X-ray data (orthorhombic Pca2₁) shows weaker Br···π interactions than DFT predicts, attributed to fluorine’s electronegativity .

Advanced: What strategies enhance the utility of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1). The bromomethyl group is inert under these conditions, enabling selective aryl bromide coupling (yield: 70–85%) .

- Buchwald-Hartwig Amination : For 4-bromo substitution, employ XantPhos ligand and Cs₂CO₃ in toluene at 110°C. Avoid nucleophilic attack on bromomethyl by using bulky amines (e.g., tert-butylamine) .

Caution : Ni catalysts (e.g., NiCl₂(dppe)) may activate both bromine sites, requiring rigorous ligand screening .

Advanced: How do steric and electronic effects influence the reactivity of this compound in supramolecular chemistry?

Methodological Answer:

- Co-crystal Design : The bromomethyl group participates in halogen bonding (e.g., with s-triazine derivatives). Distance parameters: Br···N ≈ 3.2 Å, θ ≈ 160° .

- Electronic Modulation : Electron-withdrawing bromine at C4 reduces pyridine’s basicity (pKa ~1.2), favoring coordination to soft Lewis acids (e.g., Ag⁺) over hard acids (e.g., Fe³⁺) .

Case Study : In Ag(I) complexes, this compound forms 1D polymers via Br–Ag–Br bridges (TGA stability up to 220°C) .

Advanced: What analytical workflows validate the stability of this compound under catalytic conditions?

Methodological Answer:

- In Situ Raman Spectroscopy : Track C–Br vibrational modes (ν ~550 cm⁻¹) during reactions. Signal loss >10% indicates debromination .

- Accelerated Stability Testing : Heat samples to 50°C in DMSO-d₆ for 24h. NMR monitoring shows <3% degradation if stored under argon .

Contradiction Note : LC-MS may falsely detect degradation due to column interactions; validate with standalone MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.